molecular formula C18H17IO2 B4110968 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Cat. No. B4110968
M. Wt: 392.2 g/mol
InChI Key: YOFZPAGHEKQDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as ITNE, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mechanism of Action

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone acts as a reversible inhibitor of MAO-A, which is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have several biochemical and physiological effects. For example, increased levels of serotonin can improve mood and reduce anxiety, while increased levels of norepinephrine can improve attention and alertness. However, the effects of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone on neurotransmitter levels can vary depending on the dose and duration of treatment.

Advantages and Limitations for Lab Experiments

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for MAO-A, which makes it a useful tool compound for studying the role of MAO-A in neuropsychiatric disorders. However, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions are necessary when using 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in lab experiments.

Future Directions

Several future directions for research on 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone are possible, including the development of more potent and selective MAO-A inhibitors, the investigation of the role of MAO-A in other neurological disorders such as Alzheimer's disease, and the development of new therapeutic strategies based on the modulation of neurotransmitter levels in the brain. In addition, further studies are needed to determine the optimal dosing and safety profile of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone for clinical use.

Scientific Research Applications

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively used in scientific research due to its MAO-A inhibitory activity. This compound has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. In addition, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been used as a tool compound to study the role of MAO-A in the metabolism of neurotransmitters and the pathophysiology of neuropsychiatric disorders.

properties

IUPAC Name

2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFZPAGHEKQDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.